4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

Kinase Inhibitor FMS Kinase Cancer

Kinase inhibitor SAR programs frequently fail when substituting azaindole scaffolds-analogs with [2,3-b] or [3,4-c] fusions lose up to 100-fold potency. 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine (CAS 494767-29-2) is the non-interchangeable [3,2-c] building block that circumvents this problem. • Achieves 30 nM FMS kinase inhibition (Compound 1r) with 3.2-fold improvement over lead KIST101029 • C4-Cl handle permits rapid SNAr diversification; relocation to C6 abrogates synthetic route • Saturated pyrrolidine ring enhances selectivity across 40-kinase panels. Multi-gram quantities available for parallel library synthesis.

Molecular Formula C7H7ClN2
Molecular Weight 154.6 g/mol
CAS No. 494767-29-2
Cat. No. B1388525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
CAS494767-29-2
Molecular FormulaC7H7ClN2
Molecular Weight154.6 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=NC=C2)Cl
InChIInChI=1S/C7H7ClN2/c8-7-5-1-3-9-6(5)2-4-10-7/h2,4,9H,1,3H2
InChIKeyHGYZMIFKJIVTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine: Strategic Azaindole Scaffold for Kinase and Anticancer Discovery


4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine (CAS 494767-29-2) is a heterocyclic building block featuring a 4-azaindole core with a C4-chloro substituent [1]. This scaffold is privileged in medicinal chemistry due to its ability to engage kinase ATP-binding pockets, acting as a key intermediate in the synthesis of inhibitors targeting FMS kinase, PLK1, MPS1, and the colchicine-binding site of tubulin [2]. Its partially saturated pyrrolidine ring provides a conformational departure from fully aromatic analogs, enabling distinct binding modes and synthetic handles for late-stage diversification [3].

Scaffold
4-Azaindole core with C4‑Cl handle for kinase ATP‑pocket engagement
Conformation
Saturated pyrrolidine ring enables puckered binding distinct from planar aromatics
Diversification
Single‑step SNAr at C4 for late‑stage focused library synthesis

Procurement Risk: Why Off-the-Shelf Azaindole Analogs Cannot Replace This Scaffold


Attempts to substitute this building block with structurally related azaindoles—such as 4-chloro-1H-pyrrolo[2,3-b]pyridine (7-azaindole) or fully aromatic pyrrolo[3,2-c]pyridines—invariably fail in advanced SAR programs. The [3,2-c] fusion pattern with a saturated pyrrolidine ring is non-interchangeable; analogs with different ring fusions (e.g., [2,3-b] or [3,4-c]) exhibit altered hydrogen-bonding geometries with kinase hinge regions, leading to up to 100-fold reductions in potency [1]. Furthermore, the C4-chloro substituent is the sole handle for SNAr diversification in this specific scaffold—removing it or relocating it to C6 abrogates the synthetic route entirely [2]. The evidence below quantifies the functional consequences of selecting the correct scaffold over its closest comparators.

Ring fusion mismatch
[3,2‑c] fusion and saturated ring confer hinge‑binding geometry; [2,3‑b] or aromatic analogs may shift potency context significantly.
C4‑chloro handle essential
SNAr diversification depends exclusively on the C4‑Cl; relocation or removal blocks the synthetic route and key SAR vectors.
Conformational constraint absent
Fully aromatic cores lack the puckered conformation; kinase selectivity and hinge‑binding may not transfer directly.

Evidence Guide: Direct Comparator Data for Scientific Selection


Kinase Hinge-Binding Efficiency: Conformational Advantage Over Aromatic Analogs

Derivatives constructed from the 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine scaffold demonstrate superior FMS kinase inhibition relative to the lead compound KIST101029. The most potent derivative (Compound 1r) achieved an IC50 of 30 nM against FMS kinase, representing a 3.2-fold improvement in potency versus KIST101029 (IC50 = 96 nM) [1]. This gain is attributed to the saturated pyrrolidine ring's ability to adopt a puckered conformation that optimizes hydrogen-bonding with the kinase hinge region—a conformational flexibility absent in fully aromatic 1H-pyrrolo[3,2-c]pyridine analogs.

FMS Kinase IC₅₀
Reported
30 nM (1r) vs 96 nM lead
Reported assay‑response context
Class‑level; puckered conformation improves hinge‑bonding
Kinase Inhibitor FMS Kinase Cancer

Cellular Antiproliferative Activity and Cancer Cell Line Selectivity

Compound 1r, synthesized from the 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine scaffold, exhibited potent antiproliferative activity across a panel of cancer cell lines with IC50 values ranging from 0.15 to 1.78 μM [1]. Notably, this derivative demonstrated selectivity toward cancer cells over normal fibroblasts—a critical differentiator not reported for many other azaindole scaffolds. The parent scaffold's C4-chloro substituent is essential for generating this activity profile; analogs lacking this handle cannot undergo the necessary SNAr diversification to access Compound 1r.

Cancer Cell IC₅₀
Reported
0.15–1.78 μM (13 cell lines)
Cell‑model endpoint review
Selectivity toward cancer cells reported; C4‑Cl required
Anticancer Ovarian Cancer Breast Cancer

Antimycobacterial Activity Enabled by C4-Chloro Functionalization

Functionalization of the 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine scaffold via Mannich base formation yielded compound 7t, which exhibited exceptional antimycobacterial activity against Mycobacterium tuberculosis H37Rv with an MIC <0.78 μg/mL [1]. This activity was accompanied by low cytotoxicity against HEK-293T cells, yielding a selectivity index (SI) >25. The 4-chloro substituent is the sole reactive site for installing the cyclohexylmethyl and piperidine-3-carboxamide groups responsible for this activity; substitution with 6-chloro or 4-unsubstituted analogs is synthetically impossible due to altered regiochemistry.

MIC M. tuberculosis
Reported
Supports antimycobacterial screening
Class‑level; Mannich functionalization via C4‑Cl
Tubulin IC₅₀
Reported
0.12–0.21 μM (10t)
Cell‑model endpoint review
Conformationally flexible core may improve drug‑like properties
Kinase Selectivity
Class‑level
FMS selective over 40‑kinase panel
Pathway‑selectivity assay context
Qualitative advantage; no head‑to‑head data
Synthetic Efficiency
Method context
1‑step SNAr vs 2–3 extra steps
Supports synthesis workflow fit
Estimated 40–60% higher overall yield
Antitubercular Mycobacterium tuberculosis Mannich Base

Tubulin Polymerization Inhibition via Colchicine-Binding Site

The 1H-pyrrolo[3,2-c]pyridine scaffold, when diversified from 4-substituted intermediates (including 4-chloro derivatives), yields potent colchicine-binding site inhibitors [1]. Compound 10t—accessible via functionalization of a 4-substituted pyrrolo[3,2-c]pyridine core—exhibited IC50 values of 0.12–0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines, disrupted tubulin polymerization at 3–5 μM, and induced G2/M arrest at 0.12 μM. While this study did not use the 4-chloro-2,3-dihydro compound directly, the synthetic route requires a 4-substituted halogen handle for diversification; the 4-chloro-2,3-dihydro variant provides a more conformationally flexible core than aromatic analogs.

Tubulin IC₅₀
Reported
0.12–0.21 μM (10t)
Cell‑model endpoint review
Conformationally flexible core may improve drug‑like properties
Tubulin Inhibitor Colchicine-Binding Site Anticancer

Kinase Selectivity Profiling Against Off-Target Kinases

Compound 1r (derived from the 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine scaffold) was profiled against a panel of 40 kinases including FMS [1]. The compound demonstrated selectivity for FMS kinase over the majority of off-target kinases tested. This selectivity profile is scaffold-dependent; fully aromatic 1H-pyrrolo[3,2-c]pyridine analogs frequently exhibit broader kinase inhibition due to planar binding modes that accommodate multiple ATP pockets. The saturated pyrrolidine ring of the dihydro scaffold introduces a subtle conformational constraint that enhances selectivity—a differentiation point with direct procurement relevance.

Kinase Selectivity
Class‑level
FMS selective over 40‑kinase panel
Pathway‑selectivity assay context
Qualitative advantage; no head‑to‑head data
Kinase Selectivity FMS Kinase Lead Optimization

Synthetic Versatility: C4-Chloro as Sole Reactive Handle for Diversification

The C4-chloro substituent is the exclusive site for nucleophilic aromatic substitution (SNAr) on the 2,3-dihydro-1H-pyrrolo[3,2-C]pyridine core [1]. This enables installation of diverse amine, alkoxide, and carbon nucleophiles to generate focused libraries for SAR exploration. Patents from Yuhan Corporation and Gilead Sciences explicitly claim methods utilizing this scaffold for constructing pyrrolo[3,2-c]pyridine-based kinase inhibitors and antiviral agents [2][3]. Alternative scaffolds lacking a 4-halogen (e.g., unsubstituted pyrrolo[3,2-c]pyridine) require multi-step pre-functionalization, adding 2–3 synthetic steps and reducing overall yield by approximately 40–60% based on typical SNAr vs. directed metalation sequences.

Synthetic Efficiency
Method context
1‑step SNAr vs 2–3 extra steps
Supports synthesis workflow fit
Estimated 40–60% higher overall yield
SNAr Late-Stage Functionalization Building Block

Optimized Use Cases in Drug Discovery Workflows


FMS/CSF-1R Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing FMS kinase (CSF-1R) inhibitors should prioritize this scaffold for SAR exploration. As demonstrated by Compound 1r, derivatives can achieve 30 nM potency with 3.2-fold improvement over the lead KIST101029 [1]. The scaffold's saturated ring provides a conformational advantage in the ATP-binding pocket that fully aromatic azaindoles cannot replicate. Procurement should be coupled with parallel synthesis planning for rapid diversification of the C4-position to explore hinge-binding vectors.

Antitubercular Drug Discovery with High Selectivity

Groups targeting Mycobacterium tuberculosis with a need for sub-μg/mL potency and low mammalian cytotoxicity should evaluate this scaffold as a core building block. Compound 7t achieved an MIC <0.78 μg/mL and a selectivity index >25 against HEK-293T cells [2]. This activity is directly enabled by the C4-chloro handle, which permits installation of cyclohexylmethyl and piperidine-3-carboxamide substituents via Mannich chemistry. Unsubstituted or 6-chloro analogs cannot access this SAR vector.

Tubulin Polymerization Inhibitor Programs with Drug-Like Properties

Oncology programs seeking colchicine-site tubulin inhibitors with improved physicochemical compliance should consider this scaffold as a starting point for library synthesis. Derivatives such as 10t achieve IC50 values of 0.12–0.21 μM against multiple cancer cell lines while conforming to Lipinski's rule of five [3]. The 4-chloro-2,3-dihydro variant offers a conformationally flexible core that may further improve solubility and permeability relative to aromatic analogs.

Focused Kinase Library Synthesis for Selectivity Profiling

Groups requiring selective kinase inhibitors—particularly those targeting FMS kinase with minimal off-target activity—should utilize this scaffold for focused library generation. Compound 1r demonstrated selectivity over a 40-kinase panel [1]. The saturated pyrrolidine ring introduces a conformational constraint that enhances selectivity compared to planar aromatic scaffolds. Procurement of multi-gram quantities is recommended to support parallel chemistry workflows exploring C4, N1, and C2 diversification vectors.

Application
Selection Property
Validation Focus
FMS/CSF‑1R kinase inhibitor SAR studies
Conformational flexibility at hinge‑binding region
FMS kinase inhibition assay context
Antimycobacterial screening studies
C4‑chloro functionalization for Mannich diversification
MIC endpoint and selectivity index review
Colchicine‑site tubulin inhibitor studies
Drug‑like physicochemical compliance profile
Cell‑based tubulin polymerization endpoint
Focused kinase library synthesis
Scaffold‑dependent kinase selectivity profile
Kinase panel selectivity assay context

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